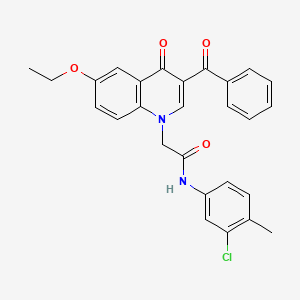

![molecular formula C14H11N3OS B2694037 4-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-52-1](/img/structure/B2694037.png)

4-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines have attracted much interest due to their valuable pharmacological properties such as antiviral, antioxidant, and antimalarial . They also exhibit pharmacological and therapeutic properties such as antidepressant, antibacterial, antifungal, anti-inflammatory, antiplatelet, antihypertensive, herbicidal, and plant growth regulatory .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one study, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative bearing a thieno[2,3-d]pyrimidine moiety was prepared by reacting 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of FeCl3-SiO2 as a catalyst in refluxing ethanol for 6 hours .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives can be characterized by 1H-, 13C- NMR, IR spectroscopy, mass-spectrometry, and elemental analysis .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives can be determined using techniques such as IR spectroscopy and NMR .Scientific Research Applications

Antibacterial Activity

Researchers have synthesized a series of novel derivatives with structures closely related to 4-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, demonstrating significant antibacterial activities against various strains such as Escherichia coli, Pseudomonas, Staphylococcus aureus, and Bacillus. These compounds were evaluated through structural confirmation via spectral analysis, highlighting their potential as antibacterial agents (Giri et al., 2017).

Antimicrobial and Anti-inflammatory Agents

Further investigations into thieno[2,3-d]pyrimidine derivatives have uncovered their roles as bioactive compounds with antimicrobial and anti-inflammatory properties. The integration of various groups into the thieno[2,3-d]pyrimidine heterocyclic ring has been found to enhance these activities, suggesting the versatility of these compounds in developing new therapeutic agents (Tolba et al., 2018).

Green Synthesis Approaches

A green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which are crucial pharmacophores, has been reported. This method emphasizes step economy, reduced catalyst loading, and easy purification, showcasing the environmental benefits and efficiency of producing these compounds for further scientific applications (Shi et al., 2018).

Cancer Research

In the realm of cancer research, certain derivatives of 4-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide have been explored for their antitumor activities. One such study involves the discovery of an orally active histone deacetylase inhibitor showing promise as an anticancer drug. This compound exhibits selective inhibition of HDACs 1-3 and 11, highlighting its potential in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Novel Synthesis Methods

Research into efficient synthesis methods has led to the development of new pathways for creating furo- and thieno[2,3-d]pyrimidin-4-amine derivatives. These methods utilize microwave irradiation for a divergent, efficient, and selective synthesis, starting from readily available amines. This research demonstrates the continuous innovation in synthesizing these compounds, paving the way for their varied applications (Han et al., 2010).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-methyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-2-4-10(5-3-9)13(18)17-12-11-6-7-19-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKBNZKYAZRMAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(2-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2693961.png)

![2-(5-Oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide](/img/structure/B2693963.png)

![ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2693965.png)

![3-[2-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one](/img/structure/B2693966.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2693970.png)

![ethyl 2-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2693971.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2693972.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2693975.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2693977.png)